![molecular formula C19H14O2 B14654921 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one CAS No. 52600-63-2](/img/structure/B14654921.png)
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a heterocyclic compound that belongs to the class of naphthopyrans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a pyran ring. It is known for its photochromic properties, which means it can change color when exposed to light. This property makes it useful in various applications, including ophthalmic lenses and other optical devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also improve the efficiency of the process by providing a reusable and environmentally friendly alternative to traditional liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted naphthopyrans with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of photochromic materials for optical devices and smart windows.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is primarily based on its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible structural change, leading to the formation of a colored isomer. This process involves the breaking and forming of chemical bonds within the molecule, resulting in a change in its electronic structure. The molecular targets and pathways involved in this process are related to the absorption and emission of light, making it useful in optical applications.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other similar compounds, such as:
3H-Naphtho[2,1-b]pyrans: These compounds share a similar core structure but may have different substituents, leading to variations in their properties.
Dihydropyrans: These compounds have a similar pyran ring but lack the fused naphthalene ring, resulting in different chemical and physical properties.
Quinones: Oxidized derivatives of naphthopyrans that exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of photochromic properties and structural features, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52600-63-2 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H14O2/c20-19-16(13-6-2-1-3-7-13)12-17-15-9-5-4-8-14(15)10-11-18(17)21-19/h1-11,16H,12H2 |
InChI-Schlüssel |
PRNPPIYDHLGBEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


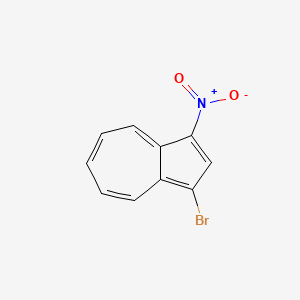


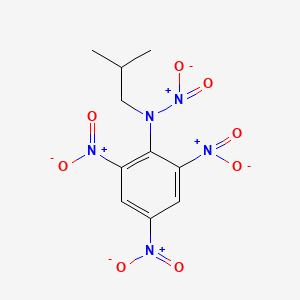

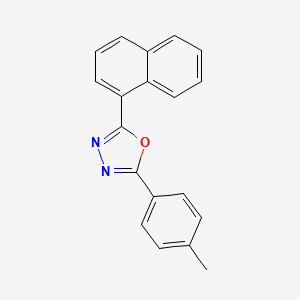


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)

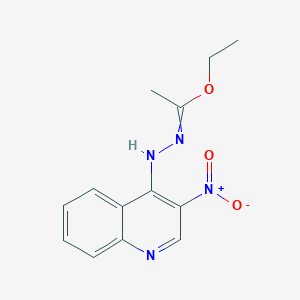
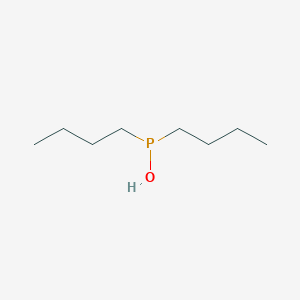
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)

